Journal Name:Indian Journal of Chemical Technology
Journal ISSN:0971-457X
IF:0.76
Journal Website:http://www.niscair.res.in/ScienceCommunication/ResearchJournals/rejour/ijct/ijct0.asp
Year of Origin:0
Publisher:National Institute of Science Communication and Information Resources (NISCAIR)
Number of Articles Per Year:54
Publishing Cycle:Bimonthly
OA or Not:Yes
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.cplett.2023.140677
NO pollutants are one of the key environmental hazards. Co3O4 has been identified as a high-performance catalyst for NO oxidation. However, the adsorption behavior of NO/SO2/H2O co-existing gas has not been well understood. This computational work examined the difference in the adsorption behavior of NO/SO2/H2O over Co-site based on a combined study using molecular orbital analysis, crystal field theory, and density functional theory calculations. It is demonstrated that NO adsorption over Co-site is relatively weak concerning SO2 and H2O due to weak electron transfer. H2O adsorption is particularly strong due to interface bonding and hydrogen bonding.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.cplett.2023.140715
A simple two-step method was used to prepare g-C3N4 nanosheets doped with B atoms. The multi-layer porous morphology prolongs the transmission pathway of visible light inside, thereby improving the ability to capture visible light. The doped photosensitive B atoms can decrease the original bandgap of g-C3N4 and increase the material's sensitivity to visible light. According to the findings, B/g-C3N4 performs superbly in photocatalytic nitrogen fixation, with the best performance being 2 wt% B/g-C3N4 (81.56 mol/L-1.h−1), which has a nitrogen fixation efficiency 2.44 times higher than g-C3N4 (33.52 mol/L-1.h−1). Additionally, 2 wt% B/g-C3N4 exhibits strong photocatalytic stability due to the doping of B atoms.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.cplett.2023.140664
The collision integrals for N, N+, N++, N2, O, O+, O++ and O2 were calculated by using the Sonine polynomial expansion based on Chapman theory. The calculations of collision integral have some dependent relationship on the electron temperature. Since resonant charge exchange exists between singly ionized ions and their parent neutral atoms, this requires a special consideration of inelastic collisions in calculating some neutral–ion interactions. Furthermore, the electron temperature, electron density and particle composition of the artificially triggered lightning were diagnosed. And the diffusion coefficient and electrical conductivity of the artificially triggered lightning were also determined.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.cplett.2023.140639
The findings pertaining to the two-dimensional single-layer interface of MoS2 and SiO2 reveal that the matched heterostructure exhibits a prominent frictional anisotropy with a hexagonal six-fold symmetry. Notably, the misaligned and aligned contacts exhibit distinct frictional coefficients of 0.074 and 0.059, respectively. Moreover, as the number of layers increases, the features of frictional anisotropy decline considerably until reaching nine layers. The adaptive nanodevices derived from this research may hold significant potential for application in various heterojunction configurations.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-16 , DOI: 10.1016/j.cplett.2023.140671
Due to the deep energy levels, the external quantum efficiency (EQE) of the blue perovskite light-emitting diode (PeLED) is far lower than its green, red, and near-infrared counterparts, which has exceeded 20%. The mismatched energy levels between perovskites and the hole transporting layer (HTL) still hinder the hole injection and consequent improvement of blue PeLED device performance. Here, a two-dimensional material, WS2 (Tungsten disulfide), was introduced to match the energy levels between perovskites and HTL and enhanced the hole injection. The WS2 HTL-based perovskite FAPbBr3-xClx blue LED achieved a luminance of 990 cd/m2 with an EQE of 3.24%, which surpasses the performance of previously reported for the formamidinium (FA) based system, indicating the potential of WS2 for PeLEDs.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.cplett.2023.140649
AlN substrates are widely used in power modules and have high thermal conductivity and good insulation performance. In order to study the thermal stability of AlN substrates coated with the active metal, the AlN/Ti interface structure and the temperature dependence of the AlN layer orientation were investigated using the first principles calculations. The calculated work of separation and distance at elevated temperatures demonstrated good thermal stability of the interface. Elastic and shear modulus were calculated for the interface elastic anisotropy analysis and a certain orientation dependence was found. This study is helpful for the development of novel high-power microelectronic devices.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-12 , DOI: 10.1016/j.cplett.2023.140653
The first-principles calculations are used for a comprehensive study of the novel halide double perovskites by using the CASTEP code which is based on DFT. The correlational function of the GGA-PBE with the ultra-soft pseudo potential USP plane wave was utilized to carry out the present study. For all novel halide double perovskites, the lattice parameters were determined first, and the compounds were subjected to the mechanical stability criteria. From 0.56 to 4.99 eV, the Cs2ABF6 materials are found to be direct band-gaps. The dielectric functions of the materials of interest are large near and in the middle ultraviolet regions. They become smaller in the far and extreme ultraviolet regions. Furthermore, the Cs2ABF6 are found to be elastically stable, ductile, anisotropic and relatively low hard materials. A comprehensive analysis of the optoelectronics and thermoelectric nature with a given band gaps are carried out. This reflects the use of Cs2ABF6 in solar cells, energy storage devices, photovoltaic devices, radiation detectors, photonic crystals, light emitting diodes and thermoelectric generators. Thermoelectric coefficients such as the figure of merit thermal and electrical conductivities, Seebeck coefficient (S), and are also examined to check the possibility of these materials in the field of thermoelectric. The computed value of ZT reflects (ZT ∼ 1) Cs2ABF6 materials and reveals that such type of materials holds a virtuous route toward thermoelectric applicability.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.cplett.2023.140701
Quantum chemical calculations are used to investigate the structures and bonding properties of V3Si2−/0 clusters. It is found that V3Si2− anion has a D3h symmetric triangular bipyramid structure, and V3Si2 neutral has a triangular bipyramid structure with lower Cs symmetry. The Si atoms in the V3Si2− anion interact with the V3 moiety via two 4c-2e V3Si σ bonds, three 4c-2e V2Si2 σ bonds, and one 5c-2e V3Si2 π bond. Chemical bonding analyses reveal that V3Si2− has σ and π double bonding patterns.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.cplett.2023.140699
We study the dissociation rate of N2 + N collision reaction at high temperatures from T = 10000 K to T = 40000 K. We propose a specific vibrational energy dissociation rate model based on the dynamical continuum model recently proposed by Singh et al. We calculate each vibrational energy dissociation rate of the Boltzmann and the QSS distribution. We discuss the non-Boltzmann effect that the overpopulation distribution enhances the dissociation rate. The depletion distribution reduces the dissociation rate, compared to the Boltzmann distribution.
Indian Journal of Chemical Technology ( IF 0.76 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.cplett.2023.140680
A nanoflower-like NiGa2O4 spinel was designed for the catalytic hydrolysis of COS. The COS hydrolysis activity of the NiGa2O4 nanoflower was significantly improved as compared to the Fe5Ga3O12 and CoGa2O4, which was ascribed to the enhanced diffusion and surface alkalinity. In the reaction, COS adsorption was significantly strengthened on the basic sites, and thereby the formation of intermediates such as HCO3- and HSCO2- was facilitated. The NiGa2O4 catalyst also demonstrated excellent sulfur tolerance and stability in long-term testing for COS hydrolysis using simulated industrial gas at 100 °C, maintaining ∼100% of H2S selectivity in the first 70 h.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | CHEMISTRY, APPLIED 应用化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.70 | 28 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
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